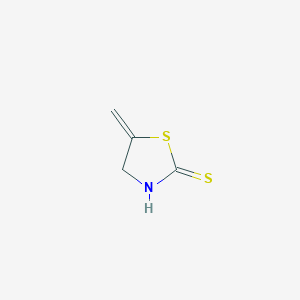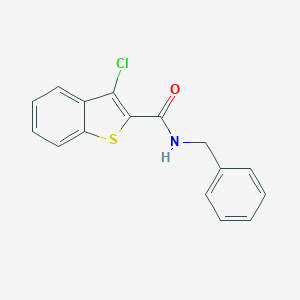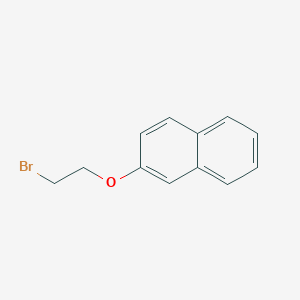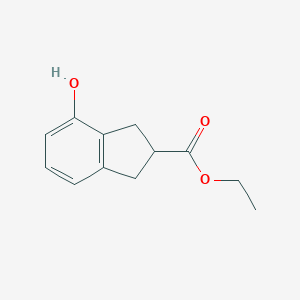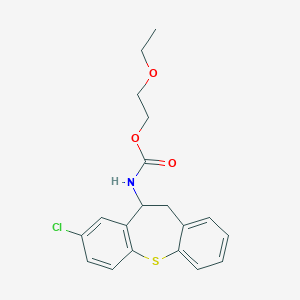
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a psychoactive drug used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered a second-generation antipsychotic drug and is known for its unique mechanism of action and effectiveness in treating treatment-resistant schizophrenia.
Mecanismo De Acción
Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also blocks serotonin receptors, specifically the 5-HT2A receptor subtype. This unique mechanism of action is thought to be responsible for its effectiveness in treating treatment-resistant schizophrenia.
Efectos Bioquímicos Y Fisiológicos
Clozapine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to be responsible for its therapeutic effects in treating schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effectiveness in treating schizophrenia. However, it also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder. It also has a narrow therapeutic window, meaning that the dose must be carefully monitored to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but without the potential for causing agranulocytosis. Another area of research is the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in combination with other medications to improve its effectiveness in treating schizophrenia. Additionally, there is ongoing research on the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in treating other psychiatric disorders, such as bipolar disorder and depression.
Métodos De Síntesis
The synthesis of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves several steps, including the reaction of 8-chlorodibenzo(b,f)thiepin with ethyl chloroformate to form 8-chloro-10-(2-ethoxyethoxycarbonyl)dibenzo(b,f)thiepin-11-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 8-chloro-10-(2-ethoxyethoxycarbonylamino)dibenzo(b,f)thiepin.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It has been found to be particularly effective in treating treatment-resistant schizophrenia, which is a subtype of schizophrenia that does not respond to typical antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression.
Propiedades
Número CAS |
69195-63-7 |
|---|---|
Nombre del producto |
8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin |
Fórmula molecular |
C19H20ClNO3S |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-23-9-10-24-19(22)21-16-11-13-5-3-4-6-17(13)25-18-8-7-14(20)12-15(16)18/h3-8,12,16H,2,9-11H2,1H3,(H,21,22) |
Clave InChI |
ACDUCLYLJDPXGT-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canónico |
CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



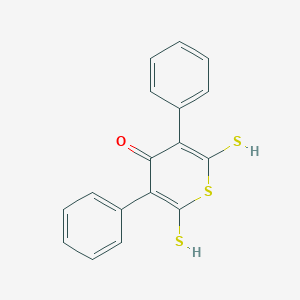
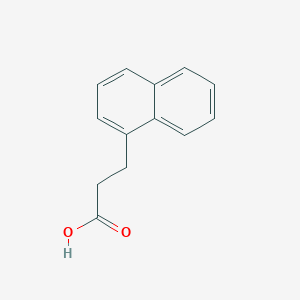
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
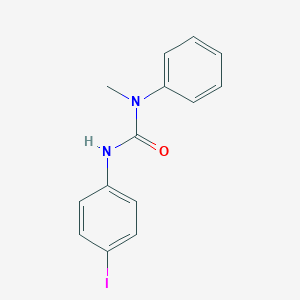
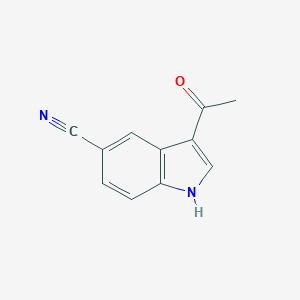

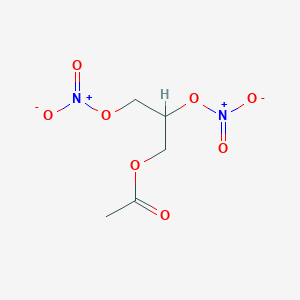
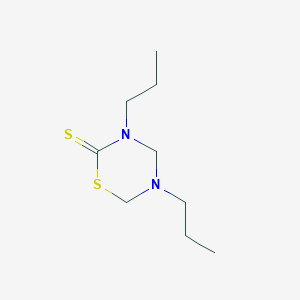
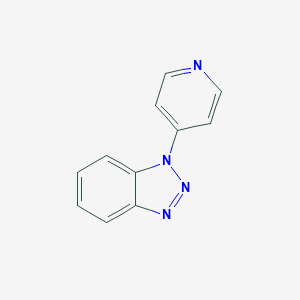
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
